Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-
Description
Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- (IUPAC name) is a Schiff base derived from the condensation of 4-(2-phenylethenyl)aniline (a styryl-substituted aniline) and a carbonyl compound. The molecule features:
- A central imine group (-N=CH-) that confers rigidity and conjugation.
- A 4-(2-phenylethenyl)phenyl substituent, introducing a stilbene-like structure (E/Z isomerism possible).
- Extended π-conjugation due to the styryl group, enhancing optical properties and electronic delocalization .
This compound is of interest in materials science (e.g., liquid crystals) and medicinal chemistry due to its structural versatility.
Properties
CAS No. |
102469-08-9 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-phenyl-1-[4-(2-phenylethenyl)phenyl]methanimine |
InChI |
InChI=1S/C21H17N/c1-3-7-18(8-4-1)11-12-19-13-15-20(16-14-19)17-22-21-9-5-2-6-10-21/h1-17H |
InChI Key |
WJLUREVGVJOCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- typically involves the reaction of benzenamine with 4-(2-phenylethenyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium t-butanolate in toluene at elevated temperatures (around 80°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-". However, the search results do offer some general information about the compound, including its structure, properties, and related records .
Basic Information
- Name: Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-
- PubChem CID: 70348931
- Molecular Formula: C21H17N
- Molecular Weight: 283.4 g/mol
- Synonyms: Several synonyms are listed, including (E)-N-Phenyl-1-[4-(2-phenylethenyl)phenyl]methanimine .
Structural Information
Related Compounds
- Search results mention related compounds such as Benzenamine, 4-(2-phenylethenyl)-, which has a molecular weight of 197.2756 .
General Chemical Context
- The broader search results discuss related chemical concepts such as alkyl radical generation using photoredox catalysis , refractive index measurements , and সুর structure-based design of covalent inhibitors . These may provide some context but do not directly address the applications of the specific compound .
Mechanism of Action
The mechanism of action of Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. The pathways involved include electron transfer processes and interactions with cellular components .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Properties
Key Observations :
- Heterocyclic vs. Aromatic Systems: Pyrazole (3a) and quinoxaline derivatives introduce heteroaromaticity, enhancing dipole moments and bioactivity compared to purely aromatic systems .
- Electron-Donating/Withdrawing Groups : Nitro groups (CAS 730-39-2) reduce electron density at the imine, affecting reactivity, while methoxy groups () enhance electron donation .
- Conjugation Length : Styryl groups in the target compound enable longer conjugation than azo or nitro-substituted analogs, influencing UV-Vis absorption .
Biological Activity
Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- (commonly referred to as compound 1) is a chemical compound with potential biological activities that have been the subject of various studies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 4393045
- Molecular Weight : 239.32 g/mol
Biological Activity Overview
Research indicates that compounds similar to Benzenamine exhibit a range of biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant effects in animal models, particularly in the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model. The mechanism appears to involve modulation of benzodiazepine receptors and other pathways .
- Antimicrobial Effects : Certain studies have reported antimicrobial properties associated with similar benzenamine structures. These compounds may inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis .
The biological effects of Benzenamine derivatives can be attributed to several mechanisms:
- Receptor Modulation : Interactions with neurotransmitter receptors, such as GABA and benzodiazepine receptors, are crucial for anticonvulsant activity .
- Enzyme Inhibition : Some compounds may inhibit fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids, potentially leading to increased levels of these signaling molecules .
- Cell Membrane Interaction : The lipophilic nature of these compounds allows them to penetrate cell membranes easily, enhancing their bioavailability and efficacy .
Study 1: Anticonvulsant Activity Assessment
In a study investigating the anticonvulsant properties of various benzenamine derivatives, compound 1 was tested alongside other structural analogs. The results indicated that at doses of 100 mg/kg, compound 1 provided significant protection in the MES test, demonstrating its potential as an anticonvulsant agent. Table 1 summarizes the findings:
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| Compound 1 | 100 | Yes | No |
| Compound 2 | 300 | Yes | Yes |
| Compound 3 | 100 | No | Yes |
Study 2: Antimicrobial Activity Evaluation
Another study focused on the antimicrobial effects of benzenamine derivatives against various bacterial strains. Compound 1 exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
